

2-Amino-4-tert-butylphenol: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-tert-butylphenol

Cat. No.: B071990

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Abstract

2-Amino-4-tert-butylphenol is a versatile bifunctional organic building block possessing both a nucleophilic amino group and a phenolic hydroxyl group ortho to each other on a sterically hindered benzene ring. This unique arrangement makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, key reactions, and applications of **2-Amino-4-tert-butylphenol**, with a focus on its utility in the development of specialty chemicals and as a versatile intermediate in organic chemistry. While not a direct key intermediate in major drug pipelines, its derivatives hold potential in materials science and as ligands in catalysis.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **2-Amino-4-tert-butylphenol** is provided below for easy reference.

Table 1: Physicochemical Properties of 2-Amino-4-tert-butylphenol

Property	Value	Reference
CAS Number	1199-46-8	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
Appearance	White to brown crystalline powder	
Melting Point	160-163 °C	
Solubility	Soluble in ethanol, ether, and chloroform. Insoluble in benzene and cold water.	
IUPAC Name	2-amino-4-(tert-butyl)phenol	[1]

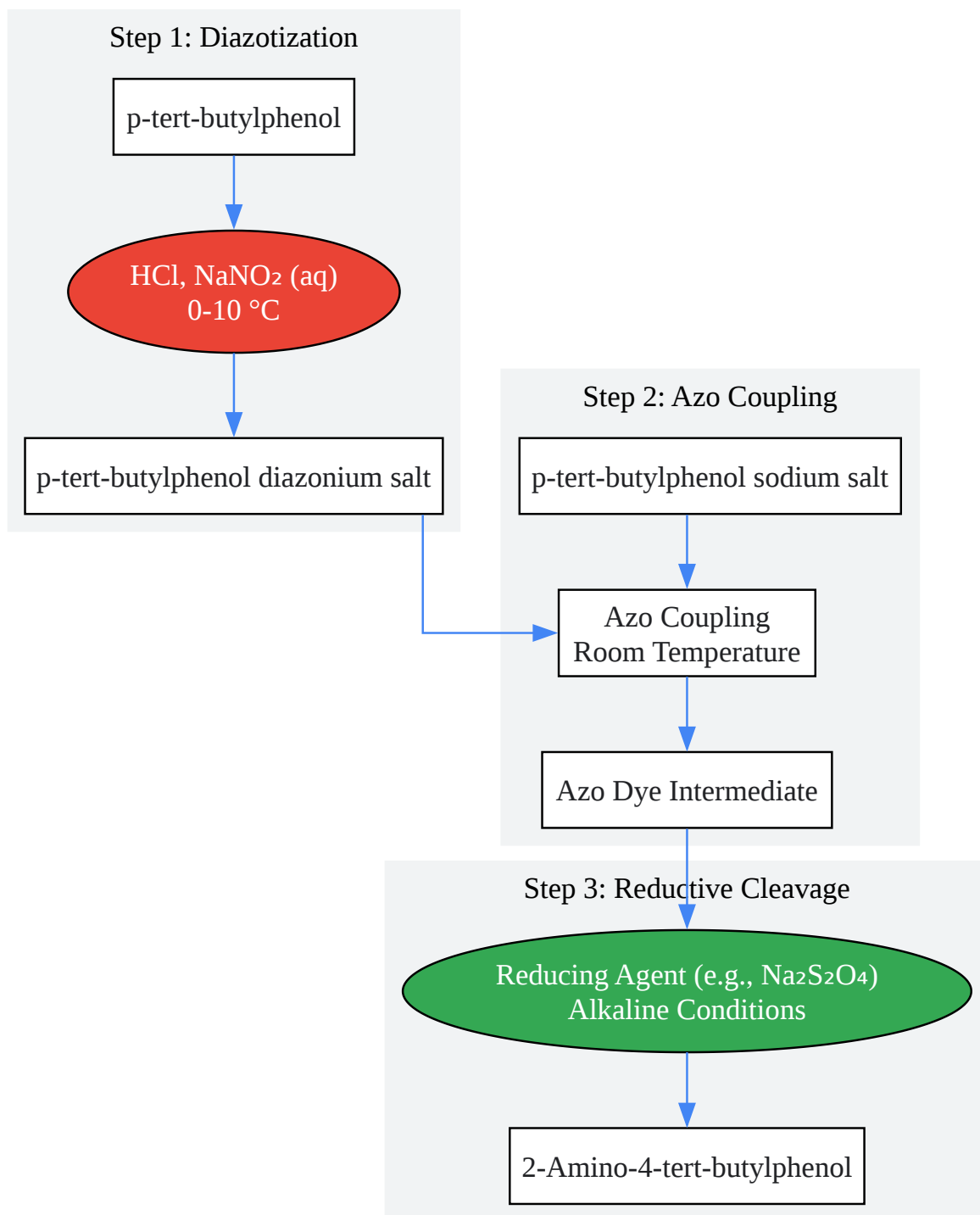
Table 2: Spectral Data of 2-Amino-4-tert-butylphenol

Spectrum Type	Key Peaks/Signals
¹ H NMR	Data available in online spectral databases.
¹³ C NMR	Data available in online spectral databases.
IR Spectroscopy	Data available in online spectral databases.
Mass Spectrometry	Data available in online spectral databases.

Synthesis of 2-Amino-4-tert-butylphenol

The most common industrial synthesis of **2-Amino-4-tert-butylphenol** proceeds via a three-step sequence starting from p-tert-butylphenol: diazotization, azo coupling, and reductive cleavage.[2][3]

Logical Workflow for the Synthesis of 2-Amino-4-tert-butylphenol



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Caption: Overall workflow for the synthesis of **2-Amino-4-tert-butylphenol**.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylphenol

The following is a representative experimental protocol adapted from patent literature.^{[2][3]} Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization of p-tert-butylphenol

- In a jacketed reactor maintained at 0-5 °C, a solution of p-tert-butylphenol in an appropriate amount of hydrochloric or sulfuric acid (molar ratio of 1:2-3) is prepared.
- A 30% aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The molar ratio of p-tert-butylphenol to sodium nitrite should be approximately 1:1 to 1:1.1.
- The reaction is monitored for completion using starch-iodide paper (a slight blue color indicates the presence of excess nitrous acid).
- The resulting solution of p-tert-butylphenol diazonium salt is kept at 0-5 °C for immediate use in the next step.

Step 2: Azo Coupling

- In a separate reactor, a coupling solution is prepared by dissolving p-tert-butylphenol in an aqueous solution of sodium hydroxide (molar ratio of 1:0.8-1.5) at a temperature of 30-60 °C to form p-tert-butylphenol sodium salt.
- The cold diazonium salt solution from Step 1 is then added dropwise to the coupling solution at room temperature. The molar ratio of the sodium phenoxide to the diazonium salt should be approximately 1:1 to 1:1.2.
- After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the azo dye precipitate.
- The precipitated azo dye is collected by filtration and can be washed with water.

Step 3: Reductive Cleavage

- The azo dye intermediate is dissolved in an alcohol solvent, such as 95% ethanol (5-15 times the weight of the azo dye).
- An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is added to the solution (molar ratio of azo dye to base is 1:0.5-2).
- A reducing agent, such as sodium dithionite (sodium hydrosulfite), is added portion-wise to the alkaline solution at a temperature of 20-80 °C. The molar ratio of azo dye to reducing agent is typically 1:2-5.
- The reaction mixture is stirred for 3-24 hours until the reaction is complete (monitored by a suitable method like TLC or LC-MS).
- After completion, the reaction mixture is neutralized with an acid (e.g., HCl) to precipitate the product.
- The crude **2-Amino-4-tert-butylphenol** is collected by filtration, washed with water, and can be further purified by recrystallization to yield a grayish-white crystalline solid.

Table 3: Key Reaction Parameters for Synthesis

Parameter	Step 1: Diazotization	Step 2: Azo Coupling	Step 3: Reductive Cleavage
Temperature	0-10 °C	Room Temperature	20-80 °C
Key Reagents	p-tert-butylphenol, HCl/H ₂ SO ₄ , NaNO ₂	p-tert-butylphenol sodium, diazonium salt	Azo dye, NaOH/KOH, Na ₂ S ₂ O ₄
Molar Ratios	p-t-BuPh:Acid (1:2-3), p-t-BuPh:NaNO ₂ (1:1-1.1)	Na-p-t-BuPh:Diazonium (1:1-1.2)	Azo:Base (1:0.5-2), Azo:Reducer (1:2-5)
Reaction Time	Dependent on addition rate	~1 hour post-addition	3-24 hours
Yield	-	95-98% (for azo dye)	>85%
Purity	-	-	>98% (after purification)

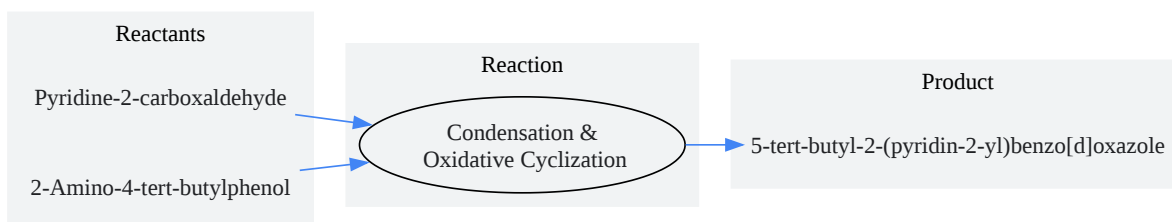
Key Reactions and Applications

2-Amino-4-tert-butylphenol serves as a valuable building block for a range of organic molecules, primarily through reactions involving its amino and hydroxyl groups.

Synthesis of 2-(Pyridyl)benzoxazoles

A significant application of **2-Amino-4-tert-butylphenol** is in the synthesis of 2-substituted benzoxazoles, which are important heterocyclic scaffolds in medicinal chemistry and materials science. The reaction with pyridine aldehydes is a common route to 2-(pyridyl)benzoxazole derivatives.

Reaction Scheme: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole



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Caption: Synthesis of a 2-(pyridyl)benzoxazole from **2-Amino-4-tert-butylphenol**.

Experimental Protocol: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.^[4]

- In a round-bottom flask, equimolar amounts of **2-Amino-4-tert-butylphenol** and pyridine-2-carboxaldehyde are combined in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

- A catalyst, if required, is added. Various catalysts can be employed, including Lewis acids, Brønsted acids, or oxidizing agents, depending on the specific methodology. Some procedures are performed under catalyst-free conditions at elevated temperatures.
- The reaction mixture is heated to reflux or irradiated with microwaves or ultrasound, and the progress is monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole.

Other Applications

2-Amino-4-tert-butylphenol is also utilized in the synthesis of:

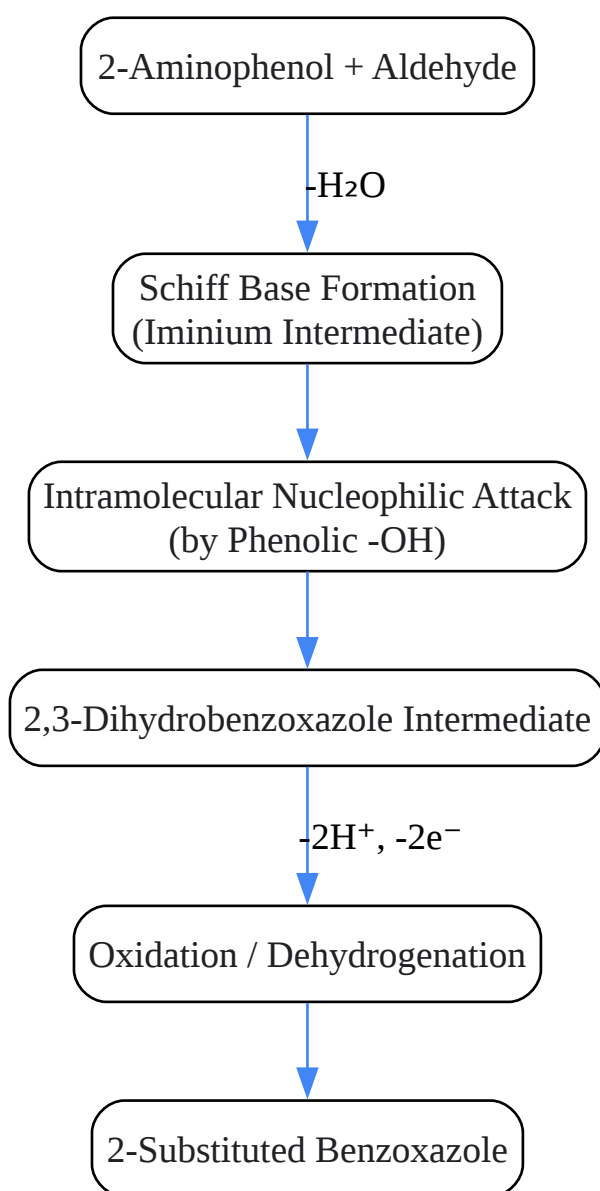
- **Fluorescent Whitening Agents:** It serves as a key raw material for optical brighteners.[\[2\]](#)
- **Prolinamide Phenol Organocatalysts:** These are used as efficient hydrophobic catalysts for asymmetric aldol reactions in water.
- **Anion Sensors:** It is a precursor for N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate in the preparation of uranyl-salophene derivatives used in anion-sensitive membrane sensors.
- **Polymers:** It can undergo electrochemical or chemical oxidative polymerization to form poly(**2-amino-4-tert-butylphenol**).
- **Agrochemicals and Photosensitive Materials:** It is a precursor in the synthesis of certain pesticides and photosensitive materials.[\[5\]](#)

Signaling Pathways and Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Benzoxazole Formation

The formation of a benzoxazole from a 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization.



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Caption: Generalized mechanism for the formation of 2-substituted benzoxazoles.

Conclusion

2-Amino-4-tert-butylphenol is a readily accessible and highly valuable building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of a variety of molecular architectures, most notably benzoxazole derivatives. While its direct role in drug development appears limited, its importance as a precursor to specialty chemicals, organocatalysts, and functional materials is well-established. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecule in their respective fields.

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